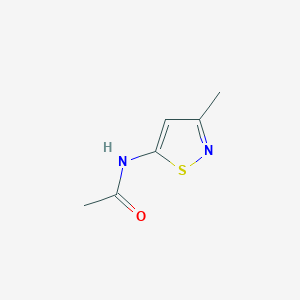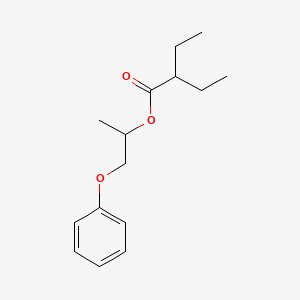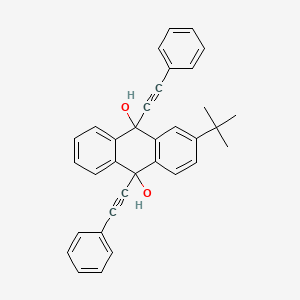
Acetamide,n-(3-methyl-5-isothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,n-(3-methyl-5-isothiazolyl)- is a chemical compound with the molecular formula C₆H₈N₂OS. It is known for its applications in various fields due to its unique chemical structure and properties. This compound is part of the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-(3-methyl-5-isothiazolyl)- typically involves the formation of the isothiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of Acetamide,n-(3-methyl-5-isothiazolyl)- often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,n-(3-methyl-5-isothiazolyl)- undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Acetamide,n-(3-methyl-5-isothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used as a biocide in various industrial applications due to its ability to inhibit the growth of bacteria and fungi
Wirkmechanismus
The mechanism of action of Acetamide,n-(3-methyl-5-isothiazolyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazolinone: Another compound with a similar isothiazole ring structure, known for its biocidal properties.
N-n-octyl acetamide: Shares the acetamide group but differs in its overall structure and applications.
Uniqueness
What sets Acetamide,n-(3-methyl-5-isothiazolyl)- apart from similar compounds is its specific combination of the isothiazole ring and the acetamide group, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and chemical stability are required .
Eigenschaften
CAS-Nummer |
67209-08-9 |
|---|---|
Molekularformel |
C6H8N2OS |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
N-(3-methyl-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |
InChI-Schlüssel |
JMUYFMZMYRMFJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)




